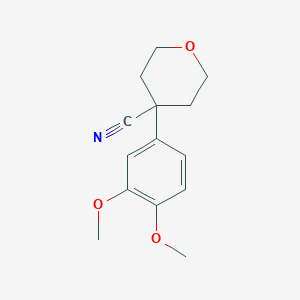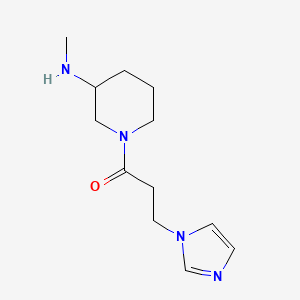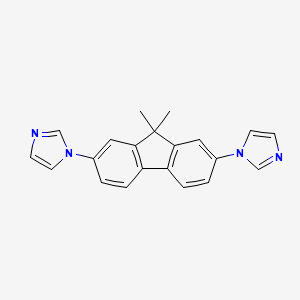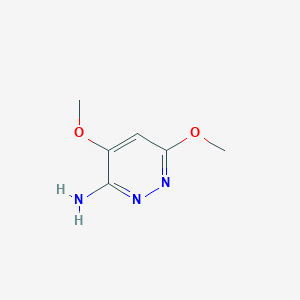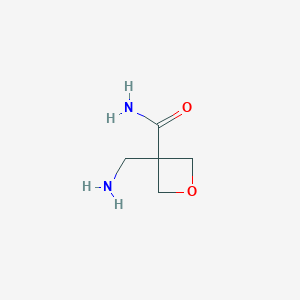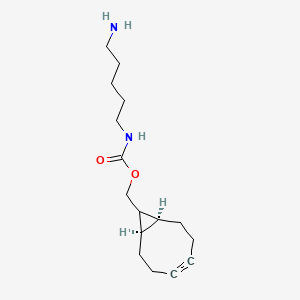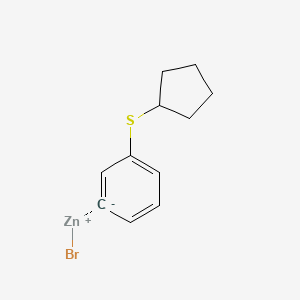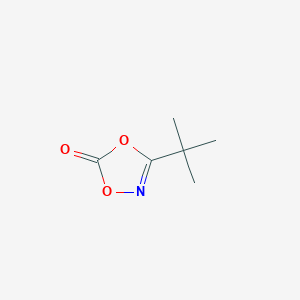
3-(tert-Butyl)-1,4,2-dioxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-1,4,2-dioxazol-5-one is an organic compound featuring a tert-butyl group attached to a dioxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1,4,2-dioxazol-5-one typically involves the reaction of tert-butyl isocyanate with glyoxal in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isocyanate+Glyoxal→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
3-(tert-Butyl)-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
3-(tert-Butyl)-1,4,2-dioxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 3-(tert-Butyl)-1,4,2-dioxazol-5-one involves its interaction with specific molecular targets. The tert-butyl group influences the compound’s reactivity and stability, while the dioxazole ring participates in various chemical transformations. The compound may act as a nucleophile or electrophile, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar steric properties.
tert-Butylhydroquinone: An antioxidant with a tert-butyl group.
tert-Butylamine: An amine with a tert-butyl group.
Uniqueness
3-(tert-Butyl)-1,4,2-dioxazol-5-one is unique due to the presence of both the tert-butyl group and the dioxazole ring, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various synthetic and industrial applications .
特性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC名 |
3-tert-butyl-1,4,2-dioxazol-5-one |
InChI |
InChI=1S/C6H9NO3/c1-6(2,3)4-7-10-5(8)9-4/h1-3H3 |
InChIキー |
LERPDTRLKMUGLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NOC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


